1-(2,5-Difluorobenzoyl)-2-methylpiperazine

Description

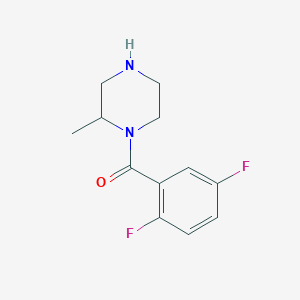

1-(2,5-Difluorobenzoyl)-2-methylpiperazine is a substituted piperazine derivative featuring a 2,5-difluorobenzoyl group attached to the piperazine ring, with a methyl substituent at the 2-position of the piperazine. The benzoyl moiety introduces an electron-withdrawing carbonyl group, while the 2-methyl group on the piperazine ring may influence steric and electronic interactions with biological targets. This compound is structurally related to psychoactive phenylpiperazines and protein kinase inhibitors, though its specific biological activity remains underexplored in the provided literature .

Properties

IUPAC Name |

(2,5-difluorophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)10-6-9(13)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJOERQHFXOVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzoyl)-2-methylpiperazine typically involves the reaction of 2,5-difluorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction time: Several hours to ensure complete conversion

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Difluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-(2,5-Difluorobenzoyl)-2-methylpiperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2,5-difluoro substitution on the benzoyl group distinguishes this compound from other fluorinated phenylpiperazines:

- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP): Features a strong electron-withdrawing CF₃ group at the 3-position. 3-TFMPP is a known serotonin receptor ligand with higher lipophilicity (logP ~2.8) compared to the target compound, which likely has reduced lipophilicity due to its polar benzoyl group .

- 1-(4-Fluorophenyl)piperazine (4-FPP): A mono-fluoro analog with moderate serotonin receptor affinity. The 2,5-difluoro substitution in the target compound may enhance steric hindrance and alter receptor binding compared to 4-FPP .

Piperazine Ring Modifications

The 2-methyl group on the piperazine ring is a critical structural feature:

- H7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine): A protein kinase C (PKC) inhibitor. The 2-methyl group in H7 enhances PKC binding affinity (IC₅₀ = 20 µM), suggesting that the methyl substituent in the target compound may similarly influence interactions with kinase domains .

- 1-(2-Fluorobenzyl)piperazine: Lacks the 2-methyl group but shares a fluorinated aromatic moiety.

Benzoyl vs. Benzyl/Biphenyl Moieties

- Benzoyl Group : The carbonyl group in the target compound introduces hydrogen-bonding capability, which may improve target selectivity but reduce blood-brain barrier penetration compared to benzyl derivatives like 1-(2-fluorobenzyl)piperazine .

- 1-(3,4-Methylenedioxyphenyl)piperazine (MDBP) : Contains a methylenedioxy group, which enhances serotonin receptor binding. The difluoro substitution in the target compound may confer distinct electronic effects (σ = 0.78 for fluorine vs. σ = 0.34 for methylenedioxy) .

Comparative Data Table

| Compound | Substituents (Aromatic) | Piperazine Substituents | logP* | Key Biological Activity |

|---|---|---|---|---|

| 1-(2,5-Difluorobenzoyl)-2-methylpiperazine | 2,5-difluoro (benzoyl) | 2-methyl | ~1.2 | Not reported (inferred PKC modulation) |

| 3-TFMPP | 3-CF₃ | None | 2.8 | Serotonin receptor ligand |

| 4-FPP | 4-fluoro | None | 1.5 | Serotonin receptor agonist |

| H7 | Isoquinolinesulfonyl | 2-methyl | 1.8 | PKC inhibitor (IC₅₀ = 20 µM) |

| 1-(2-Fluorobenzyl)piperazine | 2-fluoro (benzyl) | None | 2.1 | Dopamine D3 receptor ligand |

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Implications

- Pharmacological Potential: The 2-methylpiperazine moiety and difluorobenzoyl group position this compound as a candidate for kinase inhibition (e.g., PKC) or neurotransmitter receptor modulation, warranting in vitro assays .

- SAR Insights : Comparative studies with 3-TFMPP and H7 could elucidate the role of fluorine substitution and methyl positioning in target selectivity.

Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences are based on structural analogs.

Biological Activity

1-(2,5-Difluorobenzoyl)-2-methylpiperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms in the benzoyl moiety can significantly influence the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that derivatives of piperazine, including this compound, may exhibit antioxidant properties. For instance, compounds with similar structures have been shown to mitigate oxidative stress by modulating pathways such as the IL-6/Nrf2 loop, which is crucial in cellular defense against oxidative damage .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated. Research suggests that piperazine derivatives can inhibit the growth of various bacterial strains, indicating that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuropharmacological Effects

Studies into the neuropharmacological effects of piperazine derivatives suggest that they may interact with neurotransmitter systems. For example, some compounds have shown affinity for serotonin and dopamine receptors, which could position this compound as a candidate for treating mood disorders or neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.

- Antioxidative Mechanisms : By enhancing the cellular antioxidant defenses and reducing reactive oxygen species (ROS), it may protect cells from oxidative damage.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity.

Study on Antioxidant Activity

A study published in Antioxidants evaluated several piperazine derivatives for their antioxidant capabilities. Among these compounds, those structurally related to this compound demonstrated significant reductions in ROS levels and improved cell viability under oxidative stress conditions .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial efficacy, piperazine derivatives were tested against common pathogens. Results indicated that compounds with similar structural motifs exhibited potent antibacterial activity, suggesting that this compound could be effective against resistant strains.

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to other similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Neuropharmacological Potential |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1-(3-Chlorobenzoyl)-4-methylpiperazine | High | Moderate | Low |

| 1-(4-Fluorobenzoyl)-3-methylpiperazine | Low | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.